Thiazol-2-ylboronic acid
Overview
Description
Thiazol-2-ylboronic acid is an organic compound that features a thiazole ring bonded to a boronic acid group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazol-2-ylboronic acid, like other thiazole derivatives, has been found to have diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .
Mode of Action
For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
this compound, as a thiazole derivative, may affect various biochemical pathways. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazol-2-ylboronic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a thiazole derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.
Industrial Production Methods: Industrial production of this compound often involves the same Suzuki–Miyaura coupling reaction due to its scalability and efficiency. The process can be optimized for large-scale production by adjusting reaction parameters such as temperature, solvent, and catalyst concentration to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions: Thiazol-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form thiazol-2-ylboranes.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Thiazol-2-ylboranes.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Thiazol-2-ylboronic acid has numerous applications in scientific research:
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Thiazol-2-ylboronic acid can be compared with other boronic acid derivatives and thiazole-containing compounds:
Similar Compounds: Thiazole, thiazole-4-boronic acid, and thiazole-5-boronic acid.
Properties
IUPAC Name |
1,3-thiazol-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUGKJKBCKJFOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CS1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621114 | |
Record name | 1,3-Thiazol-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389630-95-9 | |
Record name | 1,3-Thiazol-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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